molecular formula C32H16N8Ni B7800305 Phthalocyanine nickel(II) salt

Phthalocyanine nickel(II) salt

Cat. No.: B7800305
M. Wt: 571.2 g/mol
InChI Key: LVIYYTJTOKJJOC-UHFFFAOYSA-N
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Description

Phthalocyanine nickel(II) salt is a coordination compound that belongs to the phthalocyanine family. These compounds are known for their intense blue-green color and are widely used as dyes and pigments. This compound is particularly notable for its stability, both chemically and thermally, making it a valuable material in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalocyanine nickel(II) salt can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a nickel(II) salt. This reaction typically requires high temperatures and can be catalyzed by a base such as sodium methoxide. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and filtration to remove impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phthalocyanine nickel(II) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nickel phthalocyanine derivatives, which can have different electronic and optical properties depending on the nature of the substituents and the oxidation state of the nickel center .

Scientific Research Applications

Phthalocyanine nickel(II) salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phthalocyanine nickel(II) salt exerts its effects involves its ability to facilitate electron transfer processes. In catalytic applications, the nickel center can undergo redox cycling, alternating between different oxidation states to promote the formation of reactive intermediates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .

Comparison with Similar Compounds

Phthalocyanine nickel(II) salt can be compared with other metal phthalocyanines, such as:

This compound is unique due to its specific electronic properties and stability, which make it particularly suitable for applications requiring robust and durable materials .

Properties

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYYTJTOKJJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26893-94-7
Details Compound: Nickel phthalocyanine polymer
Record name Nickel phthalocyanine polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

571.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14055-02-8
Record name Nickel phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14055-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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